molecular formula C10H16N2O B13541818 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone

Cat. No.: B13541818
M. Wt: 180.25 g/mol
InChI Key: WQAZDEYUFZDDKF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diethyl-2-pyridone with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 3-position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with methyl groups instead of ethyl groups.

    3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridone: Similar structure but with a pyridone ring instead of pyridinone.

Uniqueness

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 4 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from its methyl-substituted analogs.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13)

InChI Key

WQAZDEYUFZDDKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)CN)CC

Origin of Product

United States

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